- Cp*Rh(III)/boron hybrid catalysis for directed C-H addition to β-substituted α,β-unsaturated carboxylic acids, Chemical Communications (Cambridge, 2022, 58(1), 76-79
Cas no 98061-20-2 (Benzoic acid, 3-(2-pyridinyl)-, methyl ester)
98061-20-2 structure
Product Name:Benzoic acid, 3-(2-pyridinyl)-, methyl ester
Numero CAS:98061-20-2
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD06801883
CID:1083076
Update Time:2025-04-20
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 3-(pyridin-2-yl)benzoate
- Methyl 3-(2-pyridinyl)benzoate
- 3-(Pyridin-2-yl)benzoic acid methyl ester
- Benzoic acid, 3-(2-pyridinyl)-, methyl ester
-
- MDL: MFCD06801883
- Inchi: 1S/C13H11NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h2-9H,1H3
- Chiave InChI: WSFNTSUFRZCBNQ-UHFFFAOYSA-N
- Sorrisi: O(C)C(C1=CC=CC(C2C=CC=CN=2)=C1)=O
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195171-5g |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 5g |
$515.90 | 2023-08-31 | |
| Alichem | A029195171-10g |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 10g |
$670.00 | 2023-08-31 | |
| Alichem | A029195171-25g |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 25g |
$1323.92 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56885-100mg |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 100mg |
¥191.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56885-5g |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 5g |
¥3241.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56885-250mg |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 250mg |
¥333.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56885-1g |
Methyl 3-(pyridin-2-yl)benzoate |
98061-20-2 | 95% | 1g |
¥832.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ936-200mg |
Benzoic acid, 3-(2-pyridinyl)-, methyl ester |
98061-20-2 | 95+% | 200mg |
312.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ936-50mg |
Benzoic acid, 3-(2-pyridinyl)-, methyl ester |
98061-20-2 | 95+% | 50mg |
124.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OQ936-1g |
Benzoic acid, 3-(2-pyridinyl)-, methyl ester |
98061-20-2 | 95+% | 1g |
1092.0CNY | 2021-07-10 |
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:K3PO4, C:Pd(OAc)2, C:657408-07-6, S:PhMe, 100°C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, 18 h, reflux
Riferimento
- Three-Component Couplings among Heteroarenes, Difluorocyclopropenes, and Water via C-H Activation, Organic Letters, 2021, 23(17), 6831-6835
Metodo di produzione 3
Condizioni di reazione
1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:MeOH, S:PhMe, 24 h, 80°C
Riferimento
- N-heterocyclic carbene enabled rhodium-catalyzed ortho C(sp2)-H borylation at room temperature, Tetrahedron, 2019, 75(17), 2547-2552
Metodo di produzione 4
Condizioni di reazione
1.1C:72287-26-4, S:H2O, S:Dioxane, 30 min, 120°C
Riferimento
- Sterol 14α-Demethylase Structure-Based Design of VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)) Derivatives To Target Fungal Infections: Synthesis, Biological Evaluation, and Crystallographic Analysis, Journal of Medicinal Chemistry, 2018, 61(13), 5679-5691
Metodo di produzione 5
Condizioni di reazione
1.1R:K2CO3, C:72287-26-4, S:H2O, S:Dioxane, 30 min, 120°C
Riferimento
- Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666, ACS Medicinal Chemistry Letters, 2016, 7(2), 162-166
Metodo di produzione 6
Condizioni di reazione
1.1R:i-PrMgCl, S:THF, 0°C; 0°C → rt; 4 h, rt
1.2R:ZnCl2, S:THF, 0°C; 0°C → rt; 2 h, rt
1.3R:Dioxane, rt
1.4C:1445085-55-1, S:THF, 16 h, rt
1.2R:ZnCl2, S:THF, 0°C; 0°C → rt; 2 h, rt
1.3R:Dioxane, rt
1.4C:1445085-55-1, S:THF, 16 h, rt
Riferimento
- Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions, Organic Letters, 2013, 15(22), 5754-5757
Metodo di produzione 7
Condizioni di reazione
1.1
Riferimento
- Ruthenium-Catalyzed Monoselective C-H Methylation and d3-Methylation of Arenes, JACS Au, 2022, 2(11), 2529-2538
Metodo di produzione 8
Condizioni di reazione
1.1
2.1
3.1R:K2CO3, C:1188-21-2, S:MeCN, 24 h, 120°C
4.1R:NaOH, R:I2, R:t-BuOOH, S:H2O, 70°C
4.2
2.1
3.1R:K2CO3, C:1188-21-2, S:MeCN, 24 h, 120°C
4.1R:NaOH, R:I2, R:t-BuOOH, S:H2O, 70°C
4.2
Riferimento
- Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes, Journal of Organic Chemistry, 2020, 85(6), 4536-4542
Metodo di produzione 9
Condizioni di reazione
1.1R:K3PO4, C:Pd(OAc)2, S:H2O, S:Me2CHOH, overnight, 80°C
Riferimento
- Pentamethylcyclopentadienyl rhodium(III)-chiral disulfonate hybrid catalysis for enantioselective C-H bond functionalization, Nature Catalysis, 2018, 1(8), 585-591
Metodo di produzione 10
Condizioni di reazione
1.1R:Disodium carbonate, C:Pd(PPh3)4, S:H2O, S:EtOH, 12 h, reflux
Riferimento
- Enabling Catalytic Arene C-H Amidomethylation via Bis(tosylamido)methane as a Sustainable Formaldimine Releaser, Organic Letters, 2019, 21(10), 3735-3740
Metodo di produzione 11
Condizioni di reazione
1.1R:t-BuOCl, R:K2CO3, R:O2, 20 h, 60°C
Riferimento
- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099
Metodo di produzione 12
Condizioni di reazione
1.1C:RuCl3 •xH2O, S:Dioxane, S:MeOH, 16 h, 85°C
Riferimento
- Ruthenium-Catalyzed meta-Carboxylation, Organic Letters, 2017, 19(24), 6662-6665
Metodo di produzione 13
Condizioni di reazione
1.1
Riferimento
- Highly ortho-selective trifluoromethylthiolation reactions using a ligand exchange strategy, Advanced Synthesis & Catalysis, 2014, 356(14-15), 2998-3006
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Raw materials
- Picolinic acid
- 2-Phenylpyridine
- 2-Bromopyridine
- Methyl 3-chlorobenzoate
- [3-(methoxycarbonyl)phenyl]boronic acid
- Methyl benzoate
- Dichloro(p-cymene)ruthenium(II) dimer
- Potassium Acetate
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Preparation Products
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:98061-20-2)Benzoic acid, 3-(2-pyridinyl)-, methyl ester
Numero d'ordine:A1195960
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:29
Prezzo ($):420.0
Email:sales@amadischem.com
Benzoic acid, 3-(2-pyridinyl)-, methyl ester Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
98061-20-2 (Benzoic acid, 3-(2-pyridinyl)-, methyl ester) Prodotti correlati
- 579476-62-3([2,4'-Bipyridine]-4-carboxylic acid, 2'-methyl-, methyl ester)
- 92199-59-2(4-Pyridinecarboxylic acid, 2-phenyl-, ethyl ester)
- 4634-13-3(3-Pyridinecarboxylicacid, 6-phenyl-, methyl ester)
- 4634-14-4(4-Pyridinecarboxylicacid, 2-phenyl-, methyl ester)
- 834884-66-1(Methyl 4-(5-formylpyridin-2-yl)benzoate)
- 834884-81-0(METHYL 4-(6-FORMYLPYRIDIN-2-YL)BENZOATE&)
- 834884-82-1(Methyl 3-(6-formylpyridin-2-yl)benzoate)
- 1258621-89-4(2-(4-methoxycarbonylphenyl)Isonicotinic acid)
- 76518-47-3(5-Isoquinolinecarboxylic acid, 1-phenyl-, methyl ester)
- 98061-21-3(Methyl 4-(2-pyridinyl)benzoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:98061-20-2)Benzoic acid, 3-(2-pyridinyl)-, methyl ester
Purezza:99%
Quantità:5g
Prezzo ($):420.0